6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide
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Overview
Description
6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a fluoro group, and a hydroxyphenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoro-6-hydroxybenzene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Sulfonation: The amino group is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Coupling Reaction: The sulfonamide intermediate is coupled with 6-chloropyridine-3-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. Additionally, the presence of the chloro and fluoro groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6-Chloro-N-(2-hydroxyphenyl)pyridine-3-sulfonamide: Lacks the fluoro group, which may affect its biological activity and binding properties.
6-Chloro-N-(2-fluoro-4-hydroxyphenyl)pyridine-3-sulfonamide: The position of the hydroxy group is different, which can influence its reactivity and interactions.
Uniqueness: 6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The combination of the chloro, fluoro, and hydroxyphenyl groups attached to the pyridine ring provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
6-chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3S/c12-10-5-4-7(6-14-10)19(17,18)15-11-8(13)2-1-3-9(11)16/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKJAAFOQVVJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CN=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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